molecular formula C7H14N2O B1439299 5-(2-Aminoethyl)piperidin-2-one CAS No. 1150618-38-4

5-(2-Aminoethyl)piperidin-2-one

Cat. No.: B1439299
CAS No.: 1150618-38-4
M. Wt: 142.2 g/mol
InChI Key: NMMFAIILCICRRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Aminoethyl)piperidin-2-one is a piperidine derivative that features a six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological applications .

Mechanism of Action

Target of Action

1) suggests that it may interact with receptors or enzymes involved in neurotransmission, cell signaling, or metabolism .

Mode of Action

The exact mode of action remains elusive, but we can speculate based on related compounds. Piperidine derivatives often exhibit diverse biological activities, including antimicrobial, analgesic, and anti-inflammatory effects. It’s plausible that 5-(2-Aminoethyl)piperidin-2-one interacts with specific protein targets, modulating cellular processes .

Result of Action

The compound’s effects may vary depending on the specific target. Potential outcomes include altered neurotransmission, cellular signaling, or metabolic processes. These effects could impact disease states or physiological functions .

Action Environment

Environmental factors (pH, temperature, co-administered drugs) influence drug efficacy and stability. For instance:

Biochemical Analysis

Biochemical Properties

5-(2-Aminoethyl)piperidin-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in hydrogenation and cyclization reactions . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which facilitate the compound’s role in catalyzing or inhibiting specific biochemical pathways .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of certain signaling proteins, leading to changes in gene expression patterns and metabolic fluxes within the cell . These effects can result in altered cellular functions, such as changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins . These interactions often involve the formation of hydrogen bonds and other non-covalent interactions, which stabilize the compound’s binding to its target biomolecule .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, such as altered gene expression and metabolic fluxes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes in gene expression and metabolic fluxes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of the compound can result in toxic or adverse effects, such as cell death or tissue damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic fluxes and metabolite levels, leading to changes in cellular function . For example, the compound can be metabolized by enzymes involved in hydrogenation and cyclization reactions, resulting in the formation of various metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . For instance, the compound can be transported across cell membranes by specific transporters, leading to its accumulation in the cytoplasm or other cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects on cellular function . For example, the compound may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides

Major Products Formed

The major products formed from these reactions include various substituted piperidines and piperidinones, depending on the specific reagents and conditions used .

Scientific Research Applications

5-(2-Aminoethyl)piperidin-2-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Aminoethyl)piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives .

Properties

IUPAC Name

5-(2-aminoethyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-4-3-6-1-2-7(10)9-5-6/h6H,1-5,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMFAIILCICRRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101304254
Record name 5-(2-Aminoethyl)-2-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101304254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150618-38-4
Record name 5-(2-Aminoethyl)-2-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150618-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Aminoethyl)-2-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101304254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Aminoethyl)piperidin-2-one
Reactant of Route 2
5-(2-Aminoethyl)piperidin-2-one
Reactant of Route 3
5-(2-Aminoethyl)piperidin-2-one
Reactant of Route 4
5-(2-Aminoethyl)piperidin-2-one
Reactant of Route 5
Reactant of Route 5
5-(2-Aminoethyl)piperidin-2-one
Reactant of Route 6
5-(2-Aminoethyl)piperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.